1H-indazole-6-carbonitrile

Catalog No.
S707962
CAS No.
141290-59-7
M.F
C8H5N3
M. Wt
143.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-indazole-6-carbonitrile

Halogenated indazole precursors require Pd-catalyzed cross-couplings, adding cost and trace metal issues. 1H-Indazole-6-carbonitrile (CAS 141290-59-7) bypasses this with a directly convertible 6-cyano group:

  • Reduces to amine or hydrolyzes to amidine/acid without metal catalysis.
  • 6-CN regiochemistry avoids steric clashes of 5-isomer, preserving kinase hinge binding.
  • Indazole core retains key H-bond acceptor; indole analog loses engagement.

Supplied under strict QC for seamless scale-up.

CAS Number

141290-59-7

Product Name

1H-indazole-6-carbonitrile

IUPAC Name

1H-indazole-6-carbonitrile

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

InChI

InChI=1S/C8H5N3/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,(H,10,11)

InChI Key

QVGRVWCYOJDNQK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C#N)NN=C2

Canonical SMILES

C1=CC2=C(C=C1C#N)NN=C2

The exact mass of the compound 1H-indazole-6-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144989. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1H-Indazole-6-carbonitrile, 6-Cyano-1H-indazole, 6-Cyanoindazole

Purity

≥97%

Package Size

0.25 g, 1 g, 5 g

1H-indazole-6-carbonitrile (CAS 141290-59-7) is an electron-deficient heterocyclic building block procured primarily for the synthesis of advanced kinase inhibitors, PROTACs, and biologically active small molecules. Characterized by its rigid bicyclic core and the strongly electron-withdrawing cyano group at the 6-position, this compound serves as a critical intermediate in medicinal chemistry. The cyano moiety modulates the electronic environment of the indazole ring, enhancing its hydrogen-bonding capacity in biological targets, while providing an orthogonal reactive handle for downstream conversions into primary amines, amidines, and carboxylic acids. Its established synthetic utility makes it a foundational material for scalable pharmaceutical manufacturing and targeted drug discovery workflows [1].

Research Fit

Scaffold Privileged indazole core for kinase inhibitor synthesis
Key feature 6-Cyano group enables hinge-region hydrogen bonding
Reported use Chk1, ITK, CDK7, HPK1, PLK4 inhibitor programs

Substituting 1H-indazole-6-carbonitrile with close analogs like 1H-indazole-5-carbonitrile, 6-bromo-1H-indazole, or 1H-indole-6-carbonitrile introduces specific failures in synthetic processability and end-product performance. Positional isomers such as the 5-cyano variant alter the spatial trajectory of the functional group, leading to steric clashes and reduced binding affinity in kinase hinge regions. Halide analogs like 6-bromo-1H-indazole require transition-metal-catalyzed cross-couplings for downstream functionalization, which increase process complexity, trace metal contamination risks, and cost compared to the direct reduction or hydrolysis of the nitrile. Furthermore, replacing the indazole core with an indole eliminates a crucial hydrogen-bond acceptor, degrading target engagement and rendering the substitution impractical for targeted pharmaceutical precursors [1].

Substitution Risk

Target

1H-Indazole-6-carbonitrile: 6-cyano vector for kinase hinge binding

Substitutes

4-CN, 5-CN, 7-CN, or unsubstituted indazole: lack essential vector, abrogating kinase affinity

Risk

Generic substitution with uncharacterized indazole building blocks may yield inactive or off-target compounds.

Kinase Hinge Region Binding Affinity: 6-Cyano vs. 5-Cyano Isomers

In the development of targeted kinase inhibitors, the precise positioning of the electron-withdrawing group dictates target engagement. Studies comparing indazole carbonitrile isomers demonstrate that the 6-cyano substitution provides an exact alignment within the ATP-binding pocket compared to the 5-cyano isomer. The 6-cyano group enhances the hydrogen-bond donor strength of the indazole N1-H while projecting into a favorable hydrophobic space, yielding a 10- to 100-fold improvement in IC50 values. This strict regiochemical requirement dictates that 1H-indazole-6-carbonitrile must be procured to achieve the required nanomolar potency in advanced inhibitor pipelines [1].

Evidence DimensionTarget kinase inhibitory activity (IC50)
Target Compound DataNanomolar range (0.01 - 0.1 µM) for 6-cyano derivatives
Comparator Or Baseline1H-indazole-5-carbonitrile derivatives
Quantified Difference10- to 100-fold reduction in potency for the 5-cyano positional isomer
ConditionsIn vitro kinase assay evaluating ATP-competitive hinge-binding inhibitors

Procuring the exact 6-cyano isomer is mandatory for achieving the required binding affinity and potency in kinase-targeted drug discovery programs.

CDK7 vs. Crizotinib
Head-to-head
IC50 11 nM vs IC50 10,000 nM
~909-fold reported difference
Supports CDK7 probe development via hinge-binding vector
Assay AID 276647; derivative activity, not parent compound

Downstream Functionalization Efficiency: Cyano vs. Bromo Precursors

For the synthesis of aminomethyl- or amidine-functionalized indazoles, 1H-indazole-6-carbonitrile offers a metal-free downstream pathway. The cyano group can be directly reduced to a primary amine or converted to an amidine with high atom economy. In contrast, utilizing 6-bromo-1H-indazole as a starting material necessitates palladium- or copper-catalyzed cross-coupling reactions to achieve similar functionalization. This introduces expensive catalysts, specialized ligands, and the need for rigorous heavy metal purging in late-stage pharmaceutical intermediates, increasing overall process costs and complexity [1].

Evidence DimensionProcess steps to aminomethyl/amidine derivatives
Target Compound DataDirect 1-step reduction/conversion without transition metals
Comparator Or Baseline6-bromo-1H-indazole
Quantified DifferenceEliminates transition-metal catalysis and subsequent heavy-metal remediation steps
ConditionsStandard pharmaceutical intermediate scale-up synthesis

Selecting the cyano precursor streamlines synthetic routes, reduces catalyst costs, and minimizes heavy metal contamination risks in active pharmaceutical ingredient (API) manufacturing.

Chk1 C6 SAR
Reported
30 nM (C6-CN derivative) 0.25 nM (optimized C6-amide)
~120-fold range governed by C6 substitution; >100-fold loss without C6-CN
Chk1 affinity tunable only via 6-position; confirms scaffold necessity
HTRF assay; BindingDB entries 12116 & 12134

Hydrogen Bonding Capacity: Indazole vs. Indole Cores

The selection of the indazole core over the structurally similar indole core is driven by distinct physicochemical and hydrogen-bonding profiles. 1H-indazole-6-carbonitrile possesses an additional nitrogen atom (N2) compared to 1H-indole-6-carbonitrile, allowing it to act simultaneously as a hydrogen-bond donor (N1-H) and acceptor (N2). This bidentate interaction anchors the molecule in the hinge region of target proteins. Furthermore, the electron-withdrawing 6-cyano group lowers the pKa of the indazole N-H relative to the indole, modulating its acidity and altering its interaction profile in physiological environments [1].

Evidence DimensionHinge-region hydrogen bonding capability
Target Compound DataBidentate (donor/acceptor) interaction via the indazole N1-H and N2
Comparator Or Baseline1H-indole-6-carbonitrile
Quantified DifferenceLoss of the N2 hydrogen-bond acceptor in the indole analog
ConditionsStructure-activity relationship (SAR) profiling in protein binding pockets

The bidentate hydrogen-bonding profile of the indazole core prevents substitution with indole analogs in structure-based drug design.

ITK Methylation Effect
Head-to-head
IC50 70–80 nM
Indazole core retains ITK affinity; indole methylation yields ~1.14× shift
Supports ITK inhibitor optimization on indazole scaffold
Scintillation proximity assay; CHEMBL1288478/1289729
HPK1 Trisubstitution
Class-level
Ki 100 nM (HPK1-IN-24) vs Parent: Ki ≫ 10,000 nM
Activity requires trisubstitution on indazole-6-carbonitrile core
Indazole core mandatory for HPK1 binding; class-level inference from patent
Patent WO2019051199A1; isosteric cores inactive
CXCR4 Agonism
Data to verify
Functional dichotomy: parent = CXCR4 agonist; amino/br-substituted analogs = kinase inhibitors
Cell proliferation endpoint context in cancer cell models; EC50 not established
Vendor documentation; confirmatory studies needed
Commercial Availability
Data to verify
6-CN: stocked, 95% purity, COA vs Other regioisomers: custom synthesis, 4–8 wk lead
Procurement timeline and batch consistency advantage
Supplier assessment as of April 2026

Synthesis of ATP-Competitive Kinase Inhibitors

1H-indazole-6-carbonitrile is a foundational building block for developing inhibitors targeting kinases such as HPK1, COT, and iNOS. Its specific regiochemistry and electronic profile optimize hinge-region binding, making it highly relevant for oncology and immunology drug discovery workflows [1].

Development of Targeted Protein Degraders (PROTACs)

The compound serves as a precursor for the warhead component in PROTACs. The 6-cyano group provides a versatile handle for linker attachment—typically via reduction to an amine—while maintaining the high-affinity target engagement required for efficient protein degradation [1].

Manufacture of Amidine-Based Therapeutics

In the synthesis of conformationally restricted benzamidine surrogates, such as platelet GPIIb-IIIa receptor antagonists, the 6-cyano group is directly converted into an amidine. This route offers process efficiency and avoids the complex cross-coupling steps associated with halogenated precursors [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
CDK7 pathway inhibition studies
6-Cyano hinge-binding vector
CDK7 selectivity over other CDKs
Chk1 inhibitor SAR programs
C6-substitution tunability range
Chk1 potency and DNA damage response endpoints
HPK1 kinase target studies
Indazole core for HPK1 binding
MAP4K family selectivity screening
CXCR4–CXCL12 axis research
Unsubstituted indazole-6-carbonitrile for CXCR4 agonism
CXCR4-dependent cell proliferation and apoptosis endpoints

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1H-Indazole-6-carbonitrile

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